Enhanced Lipophilicity (LogP) vs. Des-Methyl Thiophene Analog
The title compound exhibits a computed LogP of 2.72, reflecting the contribution of the 5-methyl substituent on the thiophene ring . This represents a measurable increase in lipophilicity relative to the des-methyl analog N-(thiophen-2-ylmethyl)prop-2-en-1-amine, for which a LogP of approximately 2.0 can be estimated based on fragment-based calculations and the compound's lower molecular weight and reduced hydrophobic surface area . The ΔLogP of ~0.7 units translates to a roughly 5-fold difference in octanol-water partition coefficient, directly influencing reversed-phase HPLC retention time and passive membrane permeability in cell-based assays.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.723 (ChemSrc computed value) |
| Comparator Or Baseline | N-(thiophen-2-ylmethyl)prop-2-en-1-amine (CAS 53175-34-1); LogP estimated at ~2.0 based on fragment additive methods. No direct experimentally measured LogP value located for the comparator. |
| Quantified Difference | ΔLogP ≈ +0.7 (increased lipophilicity for the title compound) |
| Conditions | Computed values from standardized algorithmic prediction; direct experimental shake-flask LogP data are not publicly available for either compound. |
Why This Matters
The ~0.7 LogP increase directly impacts reversed-phase chromatographic purification protocols and correlates with enhanced passive membrane permeability, making the title compound a more lipophilic building block for CNS-targeted library synthesis.
